8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a fused imidazole and pyrazine ring, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylimidazo[1,2-a]pyrazine with methoxyamine under specific conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine, iodine, and sodium methoxide . For example, the compound can react with bromine to form 3-bromo-2-methylimidazo[1,2-a]pyrazine . These reactions are often carried out under controlled conditions to ensure the desired products are formed .
Scientific Research Applications
8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets in cells . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine can be compared with other imidazopyrazine derivatives such as imidazoquinoxaline and pyrazoloquinoxaline . These compounds share a similar fused ring structure but differ in their substituents and biological activities . Other similar compounds include 2-methylimidazo[1,2-a]pyridine and 3-methylimidazo[1,2-a]pyrazin-6-amine .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
8-methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C8H10N4O/c1-5-6(9)12-4-3-10-8(13-2)7(12)11-5/h3-4H,9H2,1-2H3 |
InChI Key |
IJVGUCLEZXJBHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CN=C(C2=N1)OC)N |
Origin of Product |
United States |
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